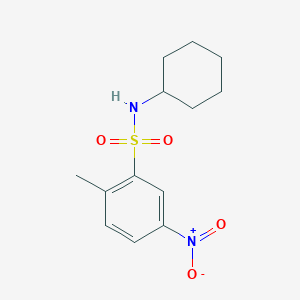
N-benzyl-4-bromo-2,6-dichlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-bromo-2,6-dichlorobenzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-benzyl-4-bromo-2,6-dichlorobenzenesulfonamide is not fully understood. However, it has been suggested that it may act by inhibiting enzymes or proteins involved in various biological processes. For example, it has been shown to inhibit the growth of cancer cells by targeting the mitotic spindle apparatus.
Biochemical and Physiological Effects:
N-benzyl-4-bromo-2,6-dichlorobenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to exhibit antimicrobial activity against various bacteria and fungi. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-benzyl-4-bromo-2,6-dichlorobenzenesulfonamide in lab experiments is its potential as a versatile reagent for the synthesis of other compounds. It also exhibits various biological activities that make it a useful tool for studying biological processes. However, one limitation is that its mechanism of action is not fully understood, which may hinder its potential applications.
Direcciones Futuras
There are several future directions for the study of N-benzyl-4-bromo-2,6-dichlorobenzenesulfonamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective inhibitors. Another direction is to explore its potential applications in materials science, such as the synthesis of novel polymers or catalysts. Additionally, more studies are needed to evaluate its safety and toxicity profile for potential therapeutic use.
Conclusion:
In conclusion, N-benzyl-4-bromo-2,6-dichlorobenzenesulfonamide is a chemical compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis method of N-benzyl-4-bromo-2,6-dichlorobenzenesulfonamide involves the reaction of 4-bromo-2,6-dichlorobenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained by filtration and purification through recrystallization.
Aplicaciones Científicas De Investigación
N-benzyl-4-bromo-2,6-dichlorobenzenesulfonamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. It has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. It has also been used as a reagent in the synthesis of other compounds.
Propiedades
IUPAC Name |
N-benzyl-4-bromo-2,6-dichlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl2NO2S/c14-10-6-11(15)13(12(16)7-10)20(18,19)17-8-9-4-2-1-3-5-9/h1-7,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGCYZJDZCJURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-bromo-2,6-dichlorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479991.png)

![2-[(2-cyanophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7480006.png)




![N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B7480055.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7480056.png)
![N-[3-[(4-chlorophenyl)sulfamoyl]-4-methylphenyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7480059.png)



